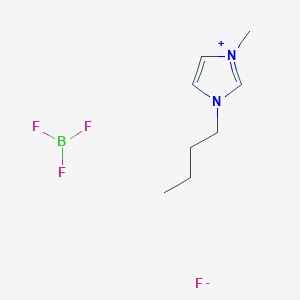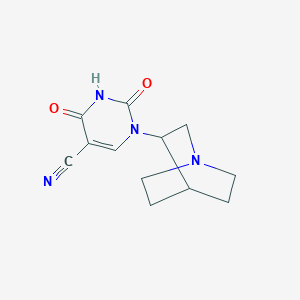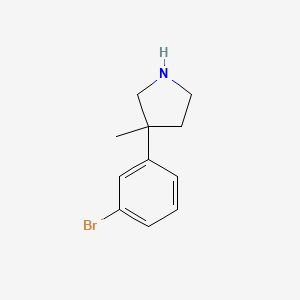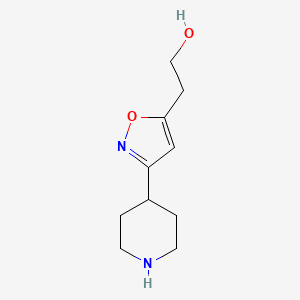
2-(3-(Piperidin-4-yl)isoxazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol is a compound that features a piperidine ring, an oxazole ring, and an ethanol group Piperidine is a six-membered heterocyclic amine, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学的研究の応用
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine and oxazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
類似化合物との比較
Similar Compounds
2-(piperidin-4-yl)ethan-1-ol: This compound lacks the oxazole ring and has different chemical properties and applications.
2-(1,2-oxazol-5-yl)ethan-1-ol: This compound lacks the piperidine ring and has different biological activities.
4-(piperidin-1-yl)pyridine: This compound has a pyridine ring instead of an oxazole ring and exhibits different reactivity and applications.
Uniqueness
2-[3-(piperidin-4-yl)-1,2-oxazol-5-yl]ethan-1-ol is unique due to the presence of both piperidine and oxazole rings, which confer specific chemical and biological properties. The combination of these rings allows for versatile interactions with biological targets and makes the compound valuable in various research and industrial applications.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-(3-piperidin-4-yl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C10H16N2O2/c13-6-3-9-7-10(12-14-9)8-1-4-11-5-2-8/h7-8,11,13H,1-6H2 |
InChIキー |
RSZKCZVINIBWNF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NOC(=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



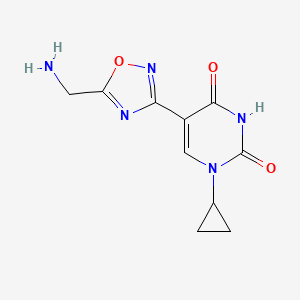
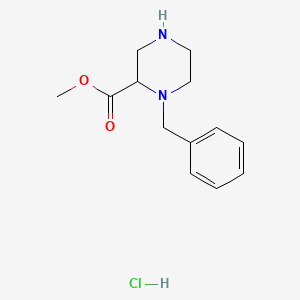
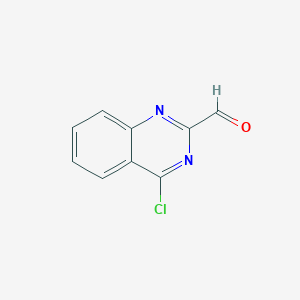

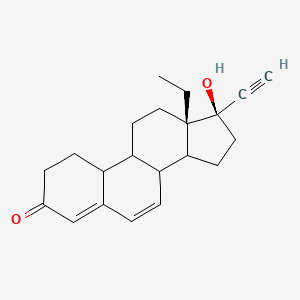
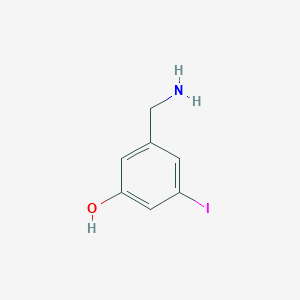
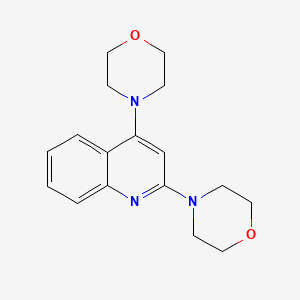
![6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865005.png)
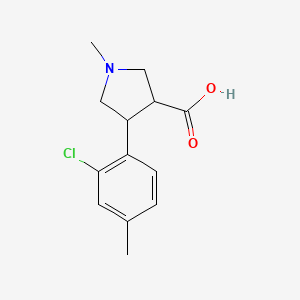
![3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
